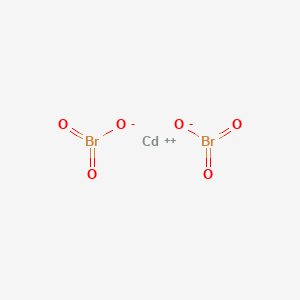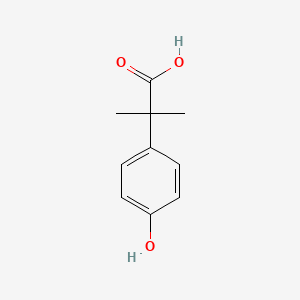
Prosomatostatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prosomatostatin is a peptide hormone found in mammals, birds, and fish. It is a member of the somatostatin family and is closely related to somatostatin, which is a peptide hormone that regulates several biological processes, including growth, metabolism, and digestion. Prosomatostatin has been found to have a variety of effects on the body, ranging from its role in regulating the release of hormones to its involvement in the regulation of cell growth and differentiation.
科学的研究の応用
Endocrine Regulation
Prosomatostatin is processed to form two peptides, somatostatin-14 and somatostatin-28 . These peptides play a crucial role in the endocrine system by repressing the secretion of growth hormone . They are also involved in the regulation of glucagon and insulin synthesis in the pancreas .
Neurotransmission
Somatostatin, derived from prosomatostatin, affects rates of neurotransmission in the central nervous system . This makes it a significant area of study in neuroscience research.
Cell Proliferation
Somatostatin influences the proliferation of both normal and tumorigenic cells . This suggests that prosomatostatin could have potential applications in cancer research and treatment.
Immunohistochemistry
Anti-somatostatin antibodies, which detect somatostatin derived from prosomatostatin, are used in immunohistochemistry . This technique is used to visualize the distribution and localization of biomarkers and differentially expressed proteins in cells and tissues .
Western Blot
In the field of molecular biology, anti-somatostatin antibodies are used in Western blotting . This technique is used to detect specific proteins in a sample of tissue homogenate or extract .
Flow Cytometry
Flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles, also uses anti-somatostatin antibodies . This suggests that prosomatostatin has applications in cell biology research.
Immunocytochemistry
Anti-prosomatostatin antibodies can be used in immunocytochemistry . This technique is used to study the distribution of proteins, glycans, and small biological and non-biological molecules within cells and tissues .
ELISA
Enzyme-linked immunosorbent assay (ELISA), a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones, also uses anti-somatostatin antibodies . This suggests that prosomatostatin has potential applications in biochemical research.
作用機序
Target of Action
Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Mode of Action
The actions of prosomatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . Prosomatostatin undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .
Biochemical Pathways
Prosomatostatin affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .
Pharmacokinetics
Somatostatin, which is derived from prosomatostatin, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that prosomatostatin may also have a short half-life and rapid clearance from the body.
Result of Action
The result of prosomatostatin’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.
Action Environment
The action of prosomatostatin can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment prosomatostatin (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of prosomatostatin.
特性
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prosomatostatin | |
CAS RN |
73032-94-7 |
Source


|
| Record name | Somatostatin-28 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

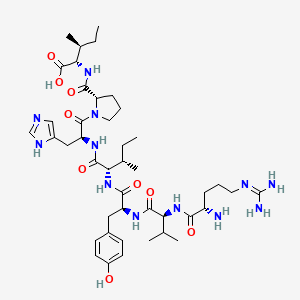
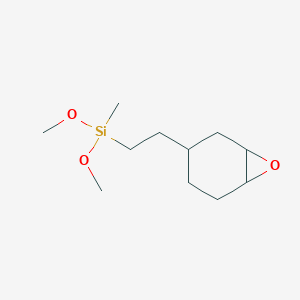
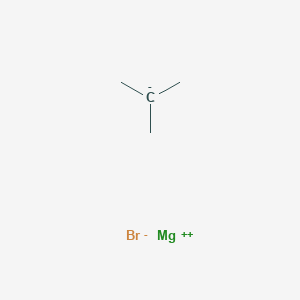


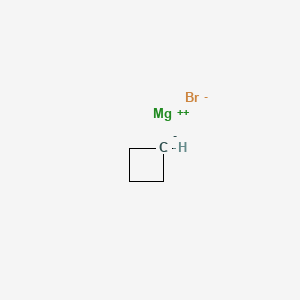
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)



